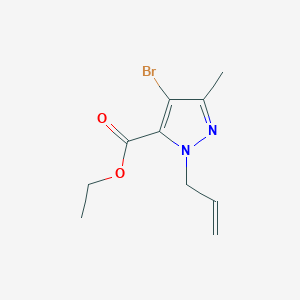

Ethyl 1-allyl-4-bromo-3-methyl-1H-pyrazole-5-carboxylate

CAS No.:

Cat. No.: VC15841520

Molecular Formula: C10H13BrN2O2

Molecular Weight: 273.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13BrN2O2 |

|---|---|

| Molecular Weight | 273.13 g/mol |

| IUPAC Name | ethyl 4-bromo-5-methyl-2-prop-2-enylpyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C10H13BrN2O2/c1-4-6-13-9(10(14)15-5-2)8(11)7(3)12-13/h4H,1,5-6H2,2-3H3 |

| Standard InChI Key | UUMVIARHMYUZPZ-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(C(=NN1CC=C)C)Br |

Introduction

Chemical Structure and Molecular Properties

Molecular Formula and Weight

The compound’s molecular formula, C₁₀H₁₃BrN₂O₂, reflects a bromine atom and an ethyl ester group integrated into a pyrazole backbone. Its molecular weight of 273.13 g/mol places it within the range of medium-sized heterocyclic compounds, balancing solubility and reactivity for synthetic applications.

Structural Features

The pyrazole ring’s substitution pattern is critical to its functionality:

-

Position 1: An allyl group (-CH₂-CH=CH₂) enhances steric bulk and provides a site for further functionalization.

-

Position 4: A bromine atom introduces electrophilic reactivity, enabling cross-coupling reactions .

-

Position 3: A methyl group contributes to lipophilicity, potentially improving membrane permeability in biological systems.

-

Position 5: An ethyl ester (-COOEt) offers a handle for hydrolysis to carboxylic acids or transesterification .

Synthesis and Manufacturing

Stepwise Synthesis Process

The synthesis involves three key steps, as detailed in industrial protocols :

Step 1: Pyrazole Ring Formation

Condensation of hydrazine derivatives with β-keto esters forms the pyrazole core. For example, cyclization of ethyl acetoacetate with allyl hydrazine yields 1-allyl-3-methyl-1H-pyrazole-5-carboxylate.

Step 2: Bromination

Electrophilic bromination at position 4 is achieved using bromine sources (e.g., N-bromosuccinimide) under Lewis acid catalysis (e.g., AlCl₃). This step proceeds via an electrophilic aromatic substitution mechanism, with yields exceeding 80% under optimized conditions .

Step 3: Esterification

The carboxylic acid intermediate is esterified with ethanol under acidic or basic conditions to yield the final ethyl ester .

Catalysts and Reaction Conditions

Physical and Chemical Properties

While limited data exist on melting points or solubility, the compound’s properties can be inferred from structural analogs:

-

Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the ester and bromine groups.

-

Stability: Bromine’s electron-withdrawing effect may reduce thermal stability compared to non-halogenated pyrazoles.

-

Reactivity: The allyl group participates in Diels-Alder reactions, while the bromine atom enables Suzuki-Miyaura couplings .

Applications in Pharmaceutical Development

This compound serves as a precursor for:

-

Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Hydrolysis of the ester yields carboxylic acids, which are pharmacologically active .

-

Antimicrobial Agents: Functionalization at the allyl or bromine positions generates derivatives with enhanced potency.

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume